N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
CAS No.:
Cat. No.: VC14758459
Molecular Formula: C12H12N6OS
Molecular Weight: 288.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N6OS |
|---|---|
| Molecular Weight | 288.33 g/mol |
| IUPAC Name | N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
| Standard InChI | InChI=1S/C12H12N6OS/c19-11(14-12-17-13-8-20-12)6-3-5-10-16-15-9-4-1-2-7-18(9)10/h1-2,4,7-8H,3,5-6H2,(H,14,17,19) |
| Standard InChI Key | FHEALLMHLZSOFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=NN=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound comprises three distinct pharmacophores:
-
1,3,4-thiadiazole: A five-membered sulfur-nitrogen heterocycle known for antimicrobial and anti-inflammatory properties .
-
triazolo[4,3-a]pyridine: A fused triazole-pyridine system that enhances aromatic stabilization and bioactivity .
-
Butanamide: A four-carbon amide linker that modulates solubility and target binding.
Molecular formula:
Molecular weight: 288.33 g/mol
PubChem CID: 60178375
Key Data and Identifiers
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.33 g/mol |
| SMILES | C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=NN=CS3 |
| InChI Key | FHEALLMHLZSOFS-UHFFFAOYSA-N |
| PubChem CID | 60178375 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Cyclization: Formation of the triazolo[4,3-a]pyridine core via oxidative cyclization of hydrazinylpyridines with chloroethynylphosphonates .
-
Functionalization: Introduction of the 1,3,4-thiadiazole moiety through nucleophilic substitution or coupling reactions.
-
Amidation: Attachment of the butanamide side chain using coupling agents (e.g., DCC, HOBt).
Reagents/Conditions:
-
Oxidizing agents: Iodobenzene diacetate (IBD) for cyclization .
-
Solvents: DMF or THF for coupling reactions.
Reactivity Profile
The compound participates in:
-
Hydrolysis: Cleavage of the amide bond under acidic/basic conditions.
-
Oxidation: Potential modification of the thiadiazole sulfur center.
-
Coordination: Interaction of nitrogen atoms with metal ions (e.g., Cu, Zn) .
Mechanism: Disruption of microbial cell walls or inhibition of essential enzymes (e.g., urease) .
Anti-Inflammatory and Enzyme Inhibition
-
Urease Inhibition: Competitive inhibition with values comparable to allopurinol () .
-
Cytotoxicity: Low toxicity in mammalian cells (e.g., Vero cell line) .
Molecular Interactions
Molecular dynamics simulations reveal:
-
Hydrogen bonding: Between the thiadiazole nitrogen and enzyme active sites.
-
Hydrophobic interactions: Contributions from the butanamide chain .
Comparative Analysis with Related Compounds
Structural and Biological Comparisons
Synthetic and Functional Advantages
| Aspect | Target Compound | Limitations |
|---|---|---|
| Synthetic Complexity | Multi-step but scalable | Limited yield optimization data |
| Target Specificity | Dual heterocycles for diverse binding sites | Potential off-target effects |
Research Findings and Data Tables
Molecular Dynamics and Binding Affinity
| Parameter | Value/Description |
|---|---|
| Docking Score | (urease) |
| Hydrogen Bonds | 2-3 interactions with enzyme active site |
Biological Activity Comparison
| Compound | Urease Inhibition () | Cytotoxicity (Vero Cells) |
|---|---|---|
| Target Compound | Low | |
| Allopurinol | Moderate | |
| Isoniazid | High |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume